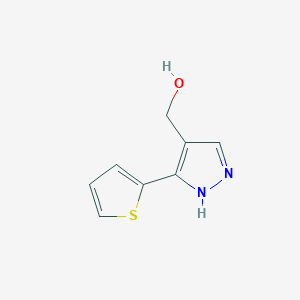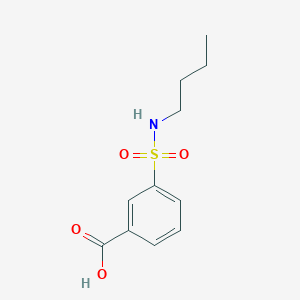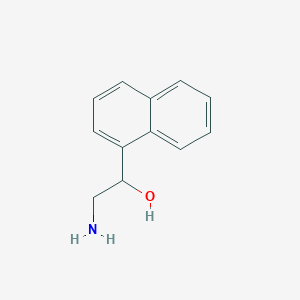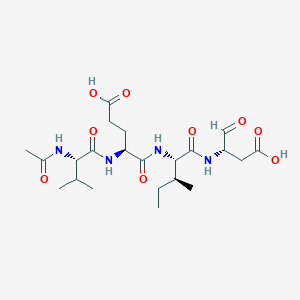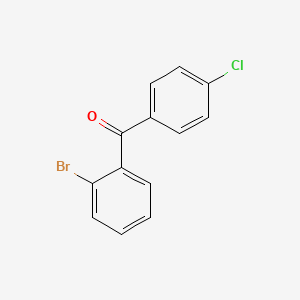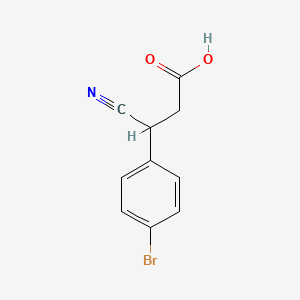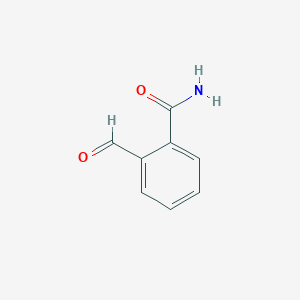
3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which has been the subject of research due to its potential antioxidant and anticancer activities. The compound's structure allows for the attachment of various moieties that can enhance its biological activity. The research has focused on synthesizing novel derivatives and testing their biological activities, particularly their antioxidant properties and cytotoxic effects against cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 .
Synthesis Analysis
The synthesis of derivatives related to 3-Amino-N-(4-methoxyphenyl)propanamide involves the condensation of primary amines with aromatic aldehydes and ketones, followed by reduction processes. For instance, the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction with NaBH4, leads to the formation of secondary propanaryl-amines. These compounds, including their oxalates and hydrochlorides, have demonstrated high antibacterial activity .
Molecular Structure Analysis
The molecular structure of derivatives of 3-Amino-N-(4-methoxyphenyl)propanamide has been confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was confirmed by these methods and further validated by X-ray diffraction. The crystal structure analysis revealed a monoclinic system with specific geometric parameters, and the dihedral angle between substituted quinolyl and phenyl groups was found to be 64.0° .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The halogenated hydrocarbon amination reaction is one such reaction that has been used to produce target molecules with potential biological activities. The formation of weak hydrogen bonds among molecules, such as C–H···O, C–H···N, and C–H···Br, contributes to the stabilization of the three-dimensional structure of the compounds, which may influence their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular packing of the compounds, which are important for understanding their behavior in biological systems. The antibacterial and anticancer activities of these compounds suggest that they have the potential to interact effectively with biological molecules, leading to their observed biological effects .
Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) on derivatives of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride revealed significant antioxidant and anticancer activities. These derivatives were found to exhibit greater antioxidant activity than ascorbic acid and demonstrated cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines. This highlights the compound's potential in developing cancer treatment options (Tumosienė et al., 2020).
Corrosion Inhibition
Research by Bentiss et al. (2009) investigated the compound's role in corrosion control. Specifically, they studied its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium, demonstrating high efficiency and mixed inhibition properties. This application is relevant in industrial contexts where metal corrosion is a concern (Bentiss et al., 2009).
Antibacterial Activity
A 2017 study by Arutyunyan et al. investigated the antibacterial properties of this compound derivatives. They found that the synthesized compounds possessed high antibacterial activity, which could be beneficial in developing new antibacterial agents (Arutyunyan et al., 2017).
Potential Beta-Adrenolytic Activity
Stankovicová et al. (2014) explored the physico-chemical properties of compounds derived from this compound with potential ultra-short beta-adrenolytic activity. Understanding these properties is crucial for the development of drugs with cardiovascular applications (Stankovicová et al., 2014).
Receptor Binding Studies
Garratt et al. (1996) conducted research on phenylalkyl amides, including this compound, to study their binding affinity to the melatonin receptor. This research is crucial for understanding the therapeutic potential of these compounds in sleep disorders and circadian rhythm regulation (Garratt et al., 1996).
properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLWUPGXQMDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57500-81-9 |
Source


|
| Record name | Propanamide, 3-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



